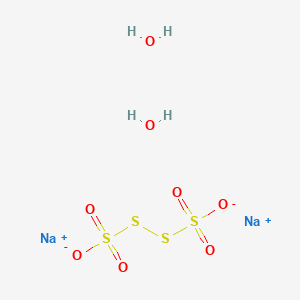
Natriumtetrathionat-Dihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrathionate dihydrate is the dihydrate of sodium tetrathionate. It has been synthesized from sodium thiosulfate by iodine oxidation. Its crystals exhibit monoclinic crystal system and space group C23-C2.
A sulfuric acid dimer, formed by disulfide linkage. This compound has been used to prolong coagulation time and as an antidote in cyanide poisoning.
Wissenschaftliche Forschungsanwendungen
Thiosulfatierungsmittel
Natriumtetrathionat-Dihydrat wirkt als Thiosulfatierungsmittel . Es reagiert mit Thiolen wie Cystein, um S-Sulfo-Thiole zu bilden .
Quantitative Bestimmung des Gesamtgehalts an Cystein/Cystin in Proteinen
Diese Verbindung wird zur quantitativen Bestimmung des Gesamtgehalts an Cystein/Cystin in Proteinen verwendet . Dies ist besonders nützlich in der biochemischen Forschung, bei der es wichtig ist, die Konzentration dieser Aminosäuren in einer Proteinprobe zu verstehen.
Reversible Inaktivierung von Enzymen
This compound kann zur reversiblen Inaktivierung von Enzymen verwendet werden . Dies ist ein wertvolles Werkzeug in der Enzymforschungs, das es Wissenschaftlern ermöglicht, die Enzymaktivität während Experimenten zu kontrollieren.
Chemische Synthese
Als anorganisches Salz wird this compound in verschiedenen chemischen Synthesen verwendet . Seine Eigenschaften machen es zu einem nützlichen Reagenz bei der Herstellung anderer Verbindungen.
Nur für Forschungszwecke (RUO)
Diese Verbindung wird häufig in Forschungsumgebungen für eine Vielzahl von Anwendungen verwendet . Als RUO-Produkt ist es in erster Linie für die in-vitro-diagnostische Verwendung bestimmt und nicht für die therapeutische oder diagnostische Verwendung bei Menschen oder Tieren bestimmt .
Safety and Hazards
Tetrathionic acid, disodium salt, dihydrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only in a well-ventilated area .
Wirkmechanismus
Target of Action
Sodium tetrathionate dihydrate primarily targets thiols , such as cysteine . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins, which are vital for various biological processes.
Mode of Action
The compound interacts with its targets through a process known as thiosulfation . In this reaction, sodium tetrathionate dihydrate reacts with thiols to form S-sulfo-thiols. This interaction can lead to the reversible inactivation of enzymes , which can significantly alter the biochemical processes within a cell.
Biochemical Pathways
The primary biochemical pathway affected by sodium tetrathionate dihydrate involves the oxidation of sodium thiosulfate . This reaction is signaled by the decoloration of iodine and forms the basis of iodometric titrations . The product of this reaction is sodium tetrathionate dihydrate itself .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body.
Result of Action
The interaction of sodium tetrathionate dihydrate with thiols can lead to the reversible inactivation of enzymes . This can affect various cellular processes, including protein synthesis and metabolism. The exact molecular and cellular effects can vary depending on the specific enzymes and biochemical pathways involved.
Action Environment
The action of sodium tetrathionate dihydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, its stability may be affected by temperature, as it is typically stored at 2-8°C .
Biochemische Analyse
Biochemical Properties
Sodium tetrathionate dihydrate plays a significant role in biochemical reactions. It is formed by the oxidation of sodium thiosulfate (Na2S2O3), for instance, by the action of iodine . This reaction forms the basis of iodometric titrations
Cellular Effects
It has been used to study its impact on the oxidative folding of proteins, utilizing Gaussia princeps luciferase as a bioluminescent substrate .
Molecular Mechanism
It is known to be involved in the oxidation of sodium thiosulfate
Dosage Effects in Animal Models
In a study involving a swine model of acute cyanide toxicity, Sodium tetrathionate dihydrate was administered intramuscularly at a dosage of approximately 18 mg/kg . The study found that all animals treated with Sodium tetrathionate dihydrate returned to breathing at a mean time of 10.85 minutes after antidote .
Metabolic Pathways
Sodium tetrathionate dihydrate is involved in the oxidation of sodium thiosulfate
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrathionic acid, disodium salt, dihydrate involves the reaction of sulfur with sodium sulfite followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "Sulfur", "Sodium sulfite", "Hydrogen peroxide", "Water" ], "Reaction": [ "1. Sulfur is added to a solution of sodium sulfite in water.", "2. The mixture is heated and stirred until the sulfur dissolves completely.", "3. Hydrogen peroxide is added slowly to the mixture while stirring.", "4. The reaction mixture is allowed to stand for several hours until the tetrathionate ion is formed.", "5. The product is filtered and washed with water to remove impurities.", "6. The resulting solid is dried to obtain Tetrathionic acid, disodium salt, dihydrate." ] } | |
CAS-Nummer |
13721-29-4 |
Molekularformel |
H4NaO7S4 |
Molekulargewicht |
267.3 g/mol |
InChI |
InChI=1S/Na.H2O6S4.H2O/c;1-9(2,3)7-8-10(4,5)6;/h;(H,1,2,3)(H,4,5,6);1H2 |
InChI-Schlüssel |
VUNPLPZHLRVFOI-UHFFFAOYSA-N |
SMILES |
O.O.[O-]S(=O)(=O)SSS(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
O.OS(=O)(=O)SSS(=O)(=O)O.[Na] |
| 13721-29-4 | |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
13760-29-7 (Parent) |
Synonyme |
Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
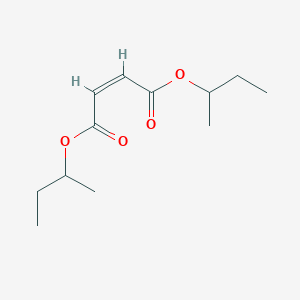
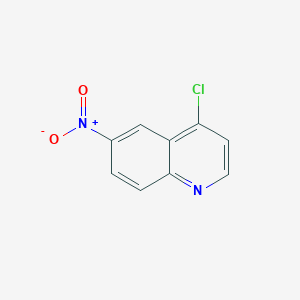

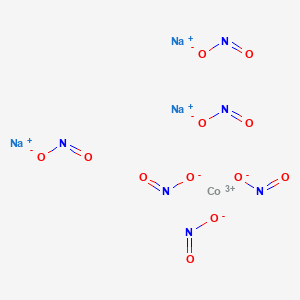
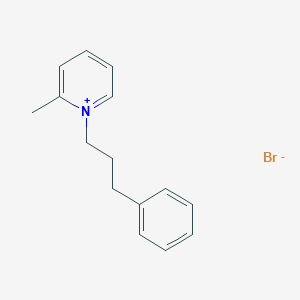


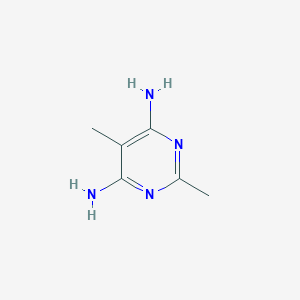
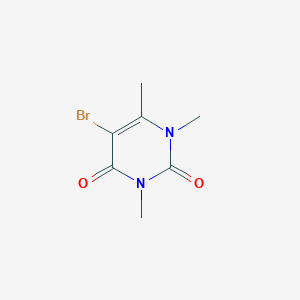

![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
